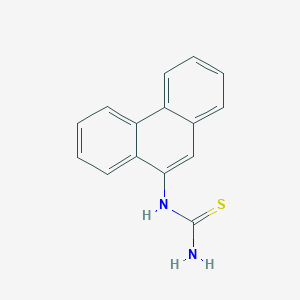

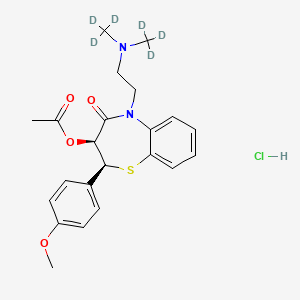

N-(9-phenanthryl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

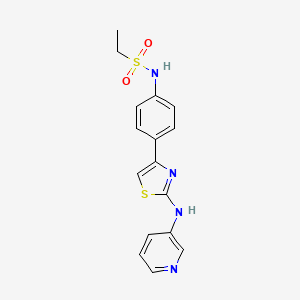

N-(9-phenanthryl)thiourea is a type of thiourea derivative. Thioureas are a broad class of compounds with the general structure R2N−C(=S)−NR2 . They are structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . N-phenylthiourea is a compound containing a N-phenylthiourea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .

Synthesis Analysis

The synthesis of thioureas can be achieved through various methods. A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur . The synthesis of N,N′-substituted thiourea ligands was achieved in two steps .Molecular Structure Analysis

Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . Crystal packing revealed that compounds can form dimeric structures via intermolecular H-bonding using N–H···S and N–H···N interactions .Chemical Reactions Analysis

Thioureas are frequently applied to catalyze a broad range of reactions, including Diels-Alder reactions, Michael additions, Henry reaction, acetalization, Mannich-type reactions, as well as ring-opening polymerizations (ROP) in a mild and often asymmetric fashion .Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL. It has a melting point of 182 °C and is soluble in water .Applications De Recherche Scientifique

Antibacterial Properties

Thiourea and its derivatives, including N-(9-phenanthryl)thiourea, have been found to exhibit antibacterial properties . This makes them potentially useful in the development of new antibacterial drugs or treatments.

Antioxidant Properties

These compounds also show antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anticancer Applications

Thiourea derivatives have been studied for their anticancer properties . This suggests that they could be used in the development of new cancer treatments.

Anti-inflammatory Applications

The anti-inflammatory properties of thiourea derivatives make them potentially useful in treating conditions characterized by inflammation .

Anti-Alzheimer’s Disease Applications

Research has shown that thiourea derivatives may have properties that could be useful in the treatment of Alzheimer’s disease .

Antituberculosis Applications

Thiourea derivatives have been found to have antituberculosis properties , suggesting potential use in the treatment of tuberculosis.

Antimalarial Applications

Thiourea derivatives, including N-(9-phenanthryl)thiourea, have been found to exhibit antimalarial properties . This suggests potential use in the treatment of malaria.

Agricultural Applications

Thiourea has been found to improve seed and oil yields in certain plants under heat stress . This suggests that N-(9-phenanthryl)thiourea could potentially have similar applications in agriculture, particularly in regions affected by high temperatures.

Mécanisme D'action

Target of Action

This compound belongs to the class of organic compounds known as N-phenylthioureas, which are structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .

Mode of Action

Thiourea derivatives have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific interactions of N-(9-phenanthryl)thiourea with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Thiourea derivatives have been found to influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

A study on thiourea derivatives, namely dsa-00, dsa-02, and dsa-09, showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry

Result of Action

Given the diverse biological applications of thiourea derivatives, it is likely that n-(9-phenanthryl)thiourea may have a range of effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

Thiourea derivatives have been widely used in various fields such as agriculture, analytical chemistry, rubber industry, in the development of photographs, as well as in pharmacology . New N-acyl thiourea derivatives with heterocyclic rings have been synthesized and tested for their in vitro antimicrobial, anti-biofilm and antioxidant activities to obtain a drug candidate in a lead-optimization process .

Propriétés

IUPAC Name |

phenanthren-9-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15(18)17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVBYILFFQBEOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-phenanthryl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-benzylpiperidin-4-yl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2802936.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802937.png)

![8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802938.png)

![N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2802939.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802940.png)

![N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2802945.png)